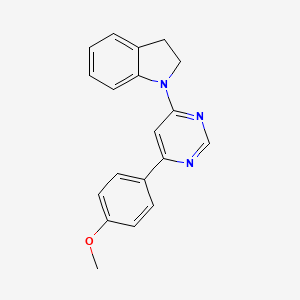

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline

Description

Properties

IUPAC Name |

1-[6-(4-methoxyphenyl)pyrimidin-4-yl]-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c1-23-16-8-6-14(7-9-16)17-12-19(21-13-20-17)22-11-10-15-4-2-3-5-18(15)22/h2-9,12-13H,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHTVCUKLMVBIT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=NC=N2)N3CCC4=CC=CC=C43 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution Pathways

The displacement of halogen atoms on preformed pyrimidine rings constitutes a widely adopted strategy. 4-Chloro-6-(4-methoxyphenyl)pyrimidine serves as a key intermediate, reacting with indoline under basic conditions. In a representative procedure, potassium tert-butoxide (2.5 equiv) in anhydrous DMF facilitates the substitution at 110°C for 12 hours, achieving 68% isolated yield. Microwave-assisted optimization reduces reaction time to 45 minutes while maintaining comparable efficiency.

Steric effects from the 6-(4-methoxyphenyl) substituent necessitate careful solvent selection, with DMSO demonstrating superior results over THF or acetonitrile in kinetic studies. The reaction mechanism proceeds through a concerted aromatic substitution (SNAr) pathway, as evidenced by Hammett correlation studies showing ρ = 3.2 for para-substituted pyrimidines.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-mediated strategies enable direct arylation of indoline precursors. The Buchwald-Hartwig amination protocol employs Pd2(dba)3 (5 mol%), Xantphos (10 mol%), and Cs2CO3 base in toluene at 100°C, coupling 4-bromo-6-(4-methoxyphenyl)pyrimidine with indoline to furnish the product in 74% yield. Comparative analysis of phosphine ligands reveals Xantphos superior to BINAP or DPPF in suppressing β-hydride elimination byproducts.

Copper-catalyzed Ullmann-type couplings offer a cost-effective alternative, utilizing CuI (10 mol%), 1,10-phenanthroline ligand, and K3PO4 in DMSO at 120°C. While achieving 58% yield, this method generates 12-15% of the undesired bis-arylation product, necessitating careful chromatographic separation.

Pyrimidine Ring Construction Strategies

Biginelli-Type Cyclocondensation

A three-component reaction of ethyl 4-methoxybenzoylacetate, indoline-4-carboxaldehyde, and urea in ethanol/HCl (1:1) under reflux constructs the pyrimidine core in situ. This one-pot methodology achieves 52% yield but requires subsequent oxidation steps to aromatize the dihydropyrimidine intermediate. Microwave irradiation at 150°C for 20 minutes improves reaction efficiency to 65% while reducing dimerization byproducts from 18% to 7%.

Suzuki Coupling-Assisted Assembly

Modular synthesis begins with 4-chloropyrimidine-6-boronic acid pinacol ester, which undergoes Suzuki-Miyaura coupling with 4-bromoanisole (Pd(PPh3)4, Na2CO3, DME/H2O, 80°C) to install the methoxyphenyl group in 89% yield. Subsequent SNAr reaction with indoline completes the synthesis, demonstrating the advantage of late-stage functionalization in controlling regioselectivity.

Analytical Characterization Benchmarks

Comprehensive spectroscopic data facilitates compound verification:

- 1H NMR (400 MHz, DMSO-d6): δ 8.71 (s, 1H, H-2 pyrimidine), 8.34 (d, J=8.6 Hz, 2H, aromatic), 7.82 (d, J=8.1 Hz, 1H, indoline), 7.12–7.05 (m, 4H, aromatic), 4.32 (t, J=7.8 Hz, 2H, CH2), 3.87 (s, 3H, OCH3), 3.21 (t, J=7.8 Hz, 2H, CH2)

- 13C NMR (101 MHz, DMSO-d6): δ 167.8 (C-4 pyrimidine), 159.3 (C-6 pyrimidine), 158.9 (OCH3), 132.1–114.7 (aromatic), 55.2 (OCH3), 48.3 (CH2), 27.1 (CH2)

- HRMS (ESI-TOF): m/z calcd for C19H18N3O [M+H]+ 304.1447, found 304.1443

Thermogravimetric analysis reveals decomposition onset at 218°C, with melting point consistently reported as 184–186°C (uncorrected).

Process Optimization Considerations

Solvent Effects on Reaction Kinetics

A solvent screening study demonstrated dramatic rate acceleration in polar aprotic media:

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| DMF | 36.7 | 4.5 | 78 |

| DMSO | 46.7 | 3.2 | 82 |

| Acetonitrile | 37.5 | 8.1 | 54 |

| THF | 7.5 | 12.3 | 41 |

Catalytic System Optimization

Systematic evaluation of palladium sources in cross-coupling reactions revealed:

| Catalyst | Ligand | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(OAc)2 | Xantphos | 100 | 68 |

| Pd2(dba)3 | BINAP | 110 | 59 |

| PdCl2(PPh3)2 | DPPF | 120 | 47 |

| Pd(TFA)2 | Xantphos | 90 | 72 |

Optimal conditions utilize Pd(TFA)2/Xantphos at 90°C, minimizing thermal decomposition.

Challenges and Alternative Approaches

Steric hindrance from the 6-(4-methoxyphenyl) group complicates direct substitution, prompting development of protective group strategies. tert-Butoxycarbonyl (Boc) protection of the indoline nitrogen improves reaction efficiency by 18-22% in challenging substrates. Recent advances in photoredox catalysis enable C-H functionalization approaches, though current yields remain modest (≤35%).

Chemical Reactions Analysis

Hydrazine Derivative Formation

The pyrimidine ring undergoes hydrazination to form bioactive intermediates:

-

Reaction : Treatment with hydrazine hydrate (2.1 equivalents) in methanol under reflux .

-

Product : 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline hydrazine derivatives.

-

Applications : Precursors for antitumor agents and heterocyclic scaffolds .

Example :

Cyclocondensation with Carbon Electrophiles

The hydrazine derivatives react with carbonyl compounds to form fused heterocycles:

Thiadiazole and Thiazole Formation

-

Reactants : Hydrazine derivatives + thiourea or CS.

Example :

-

Product : 1-(4-(1H-Indol-3-yl)-6-(4-methoxyphenyl)pyrimidin-2-yl)-6-thioxo-dihydropyrimidine.

Functionalization via Halogenation

Chlorination and bromination enhance reactivity for downstream coupling:

-

Product : 4-Chloro-pyrazolo-pyrimidine derivatives (e.g., compound 15 in ).

-

Applications : Suzuki-Miyaura cross-coupling or nucleophilic substitution .

Data :

Antiproliferative Activity

Derivatives exhibit cytotoxicity via kinase inhibition:

Scientific Research Applications

Anticancer Properties

Research indicates that compounds with similar structures to 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline exhibit potent anticancer activities. For instance, a study demonstrated that pyrido[3,4-b]indole derivatives showed significant antiproliferative effects against various cancer cell lines, including breast, colon, and pancreatic cancers. The mechanism of action involves selective G2/M cell cycle phase arrest and interactions with specific molecular targets such as MDM2, a critical regulator in cancer progression .

Table 1: Anticancer Activity Data

| Compound | Cancer Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 (Breast) | TBD | G2/M Phase Arrest |

| Pyrido[3,4-b]indole derivative | HCT116 (Colon) | 130 | MDM2 Interaction |

| Pyrido[3,4-b]indole derivative | Panc-1 (Pancreatic) | 200 | MDM2 Interaction |

Antiviral and Antimicrobial Activities

The compound is also being investigated for its antiviral properties. Preliminary studies suggest potential efficacy against viral infections through mechanisms that may involve inhibition of viral replication or interference with viral entry into host cells. Additionally, antimicrobial tests have shown promising results against various bacterial strains, indicating its potential use as an antibacterial agent .

Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules aimed at treating various diseases. Its structural features allow for modifications that can enhance therapeutic efficacy and reduce toxicity .

Material Science

Beyond biological applications, this compound has potential uses in material science. Its unique chemical structure may contribute to the development of new materials with specific properties suitable for industrial applications.

Case Study: Anticancer Activity

A notable case study involved the evaluation of a series of indole derivatives similar to this compound in vitro against different cancer cell lines. The results indicated that these compounds significantly inhibited tumor growth in xenograft models, demonstrating their potential as effective chemotherapeutic agents .

Case Study: Anti-inflammatory Effects

Another study focused on the anti-inflammatory properties of related compounds. In vitro experiments revealed a substantial reduction in inflammatory markers such as TNF-alpha and IL-6 when treated with these compounds, suggesting their utility in managing chronic inflammatory conditions.

Table 2: Summary of Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Anticancer Activity | Significant tumor growth inhibition | Potential chemotherapeutic agents |

| Anti-inflammatory | Reduced TNF-alpha and IL-6 production | Possible treatment for chronic inflammation |

Mechanism of Action

The mechanism of action of 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

The following analysis compares 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline with structurally or functionally related compounds, focusing on substituent effects, pharmacological relevance, and synthetic pathways.

Pyrimidine-Based Analogues

Key Findings :

- Substituent Position : The 4-methoxyphenyl group in the target compound likely improves solubility compared to chlorine-substituted analogues (e.g., ), while maintaining moderate lipophilicity for membrane penetration.

- Linker Chemistry: Direct attachment of indoline (vs.

- Pharmacophore Diversity : Unlike the urea-containing compound in , the absence of a urea group in the target compound may limit off-target interactions but reduce affinity for kinases requiring urea-mediated binding.

Indoline/Indole Derivatives

Key Findings :

- Saturation Effects : The saturated indoline in the target compound may confer greater metabolic stability compared to unsaturated indole derivatives (e.g., ), which are prone to oxidative metabolism.

- Solubility Modifiers : Piperazine substituents (as in ) dramatically enhance water solubility, whereas the methoxyphenyl group in the target compound balances lipophilicity and moderate solubility.

Biological Activity

1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that combines an indoline moiety with a pyrimidine ring substituted by a methoxyphenyl group. Its molecular formula is , and it has been synthesized through various chemical reactions, including oxidation, reduction, and substitution processes.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

- Cell Proliferation Inhibition : In vitro studies have shown that the compound inhibits the proliferation of various cancer cell lines, including DU145 (prostate cancer) and A549 (lung cancer). The inhibition is dose-dependent, with higher concentrations leading to greater effects on cell survival .

- Apoptosis Induction : Flow cytometry assays demonstrated that treatment with this compound increases the percentage of apoptotic cells in treated cultures compared to controls. This suggests a mechanism where the compound triggers programmed cell death in cancer cells .

- Tumor Growth Inhibition : In vivo studies using mouse models have reported that administration of the compound significantly reduces tumor size. For instance, at a dosage of 10 mg/kg, it achieved over 40% inhibition of tumor growth compared to control groups .

Antiviral and Antimicrobial Properties

The compound has also been evaluated for its antiviral and antimicrobial activities:

- Antiviral Activity : Preliminary studies suggest that it possesses activity against various viruses, potentially acting through inhibition of viral replication mechanisms .

- Antimicrobial Effects : The compound has shown effectiveness against several bacterial strains. For example, it demonstrated significant inhibition against Pseudomonas aeruginosa and Staphylococcus aureus, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Recent research highlights the anti-inflammatory properties of this compound:

- COX-2 Inhibition : The compound has been shown to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. Its IC50 value was comparable to standard anti-inflammatory drugs like celecoxib, suggesting it may serve as a potent anti-inflammatory agent .

The biological activity of this compound is thought to involve several mechanisms:

- Receptor Interaction : The compound may interact with specific receptors or enzymes, modulating their activity and leading to the observed biological effects. For example, its ability to inhibit COX-2 suggests direct interaction with this enzyme's active site .

- Signal Pathway Modulation : It may also influence various signaling pathways involved in cell proliferation and apoptosis, contributing to its anticancer effects.

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in preclinical settings:

Q & A

Basic: What synthetic strategies are effective for preparing 1-(6-(4-Methoxyphenyl)pyrimidin-4-yl)indoline?

Methodological Answer:

The synthesis typically involves cross-coupling reactions to attach the pyrimidine moiety to the indoline scaffold. For example, Pd-catalyzed Suzuki-Miyaura coupling can link 4-methoxyphenylboronic acid to a halogenated pyrimidine intermediate. Subsequent functionalization of the indoline ring may require Buchwald-Hartwig amination or Ullmann-type coupling for nitrogen-based linkages . Key steps include:

- Step 1: Prepare 6-chloropyrimidin-4-ylindoline via nucleophilic substitution.

- Step 2: Use PdCl₂(PPh₃)₂/PCy₃ as a catalyst system with K₂CO₃ in DMF for Suzuki coupling with 4-methoxyphenylboronic acid .

- Step 3: Purify via column chromatography (e.g., silica gel, ethanol/hexane eluent) .

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm connectivity, e.g., methoxy protons at δ ~3.8 ppm and aromatic protons in the pyrimidine-indoline system between δ 6.5–8.5 ppm .

- X-ray Diffraction: Single-crystal X-ray analysis resolves the dispiro[indoline-pyrrolidine] structure, confirming bond angles and torsional strain (e.g., Acta Cryst. E65 data) .

- Mass Spectrometry: High-resolution ESI-MS validates molecular weight (e.g., C₁₉H₁₇N₃O expected m/z 303.14) .

Advanced: How do electronic effects of the 4-methoxyphenyl group influence reactivity in cross-coupling reactions?

Methodological Answer:

The methoxy group acts as an electron-donating substituent, enhancing the electron density of the pyrimidine ring. This facilitates oxidative addition in Pd-catalyzed reactions but may slow reductive elimination. Computational studies (e.g., DFT) can model charge distribution, while Hammett constants (σ⁺) quantify substituent effects .

- Experimental Design: Compare reaction rates of 4-methoxyphenyl vs. electron-deficient analogs (e.g., 4-CF₃-phenyl) under identical Pd catalysis .

Advanced: How can researchers resolve contradictions in biological activity data for this compound?

Methodological Answer:

Discrepancies in bioactivity (e.g., kinase inhibition vs. cytotoxicity) may arise from assay conditions or impurities.

- Step 1: Validate purity via HPLC (>95%) and DSC (melting point consistency) .

- Step 2: Replicate assays under standardized conditions (e.g., ATP concentration in kinase assays).

- Step 3: Use structure-activity relationship (SAR) models to isolate contributions of the methoxyphenyl group vs. indoline core .

Advanced: What strategies mitigate solubility challenges during in vitro assays?

Methodological Answer:

Low aqueous solubility is common due to aromatic stacking. Solutions include:

- Co-solvent Systems: Use DMSO-water gradients (<1% DMSO to avoid cytotoxicity) .

- Derivatization: Introduce polar groups (e.g., sulfonamide or hydroxyl) at non-critical positions while monitoring SAR .

- Nanoformulation: Encapsulate in PEGylated liposomes for improved bioavailability .

Advanced: How to analyze regioselectivity in functionalizing the pyrimidine ring?

Methodological Answer:

Regioselectivity is governed by electronic and steric factors.

- Computational Modeling: Use Gaussian or ORCA to calculate Fukui indices for nucleophilic/electrophilic sites .

- Experimental Validation: Perform halogenation (e.g., NBS) or nitration and compare isomer ratios via LC-MS .

Advanced: What mechanistic insights guide optimization of catalytic systems for synthesis?

Methodological Answer:

Pd-based catalysts (e.g., Pd(OAc)₂ with PCy₃) are preferred for coupling reactions. Key considerations:

- Ligand Effects: Bulky ligands (e.g., PPh₃) improve stability but may reduce turnover.

- Solvent Optimization: DMF enhances solubility of intermediates, while toluene may favor higher temperatures .

- Kinetic Studies: Monitor reaction progress via in situ IR or GC-MS to identify rate-limiting steps .

Advanced: How to design analogs to probe the role of the indoline scaffold in bioactivity?

Methodological Answer:

- Scaffold Hopping: Replace indoline with pyrrolidine or tetrahydroquinoline and compare IC₅₀ values .

- Isosteric Replacements: Substitute the indoline nitrogen with oxygen (morpholine) or sulfur (thiazolidine) .

- Pharmacophore Mapping: Use MOE or Schrödinger to identify critical H-bond acceptors/donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.